1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea
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Overview
Description
1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea is a complex organic compound that features a benzodioxole ring, an oxolane ring, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea typically involves the reaction of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-one with oxolane-2-carboxaldehyde in the presence of a thiourea derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic amino acids in proteins, while the thiourea group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler compound with a similar benzodioxole ring.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one: Another related compound with a ketone group instead of a thiourea group.
Uniqueness
1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea is unique due to the presence of both the oxolane and thiourea groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19N3O3S |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C15H19N3O3S/c1-10(11-4-5-13-14(7-11)21-9-20-13)17-18-15(22)16-8-12-3-2-6-19-12/h4-5,7,12H,2-3,6,8-9H2,1H3,(H2,16,18,22) |
InChI Key |
FFNHTARTRGTYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)NCC1CCCO1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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